- Synthesis of N-Substituted (3S,4S)- and (3R,4R)-Pyrrolidine-3,4-diols: Search for new glycosidase inhibitors, Helvetica Chimica Acta, 2004, 87(12), 3167-3181

Cas no 90481-32-6 ((3S,4S)-Pyrrolidine-3,4-diol)

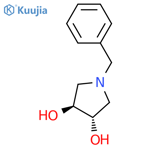

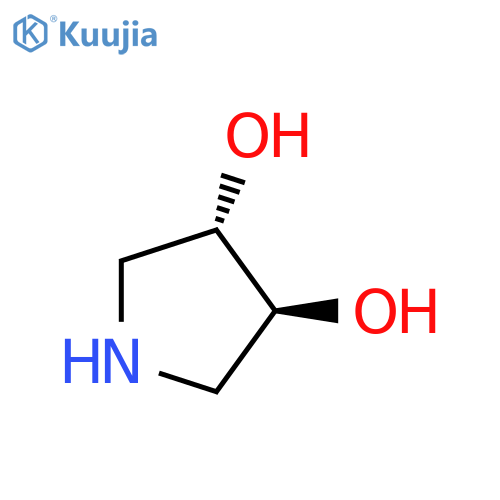

(3S,4S)-Pyrrolidine-3,4-diol structure

商品名:(3S,4S)-Pyrrolidine-3,4-diol

(3S,4S)-Pyrrolidine-3,4-diol 化学的及び物理的性質

名前と識別子

-

- (3S,4S)-Pyrrolidine-3,4-diol

- (3S,4S)-3,4-Dihydroxypyrrolidine

- 2-AMINO-5-(4-BROMOPHENYL)THIO-1,3-THIAZOLE

- 3,4-Pyrrolidinediol,(3S,4S)-

- 1,4-dideoxy-1,4-iminothreitol

- 3,4-dihydroxypyrrolidine

- 3S,4S-pyrrolidine-3,4-diol

- (3S,4S)-3,4-Pyrrolidinediol (ACI)

- 3,4-Pyrrolidinediol, (3S-trans)- (ZCI)

- (3S,4S)-Dihydroxypyrrolidine

- (S,S)-3,4-Dihydroxypyrrolidine

- AT22802

- 90481-32-6

- 1,4-Ddit

- JCZPOYAMKJFOLA-IMJSIDKUSA-N

- (3S,4S)-pyrrolidine-3,4-diol, AldrichCPR

- SCHEMBL357919

- 1,4-Dideoxy-1,4-imino-L-threitol

- trans-pyrrolidine-3,4-diol

- AKOS005264653

- (3S,4S)-3,4-PYRROLIDINEDIOL

- 136779-52-7

- MFCD08686737

- DTXSID50238179

- CHEMBL2335511

- DTXCID20160670

- Trans-3,4-pyrrolidinediol

- AS-30878

- EN300-96037

- 3,4-Pyrrolidinediol, (3S-trans)-

- 3,4-Pyrrolidinediol, (3S,4S)-

- CS-W005107

-

- MDL: MFCD08686737

- インチ: 1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4-/m0/s1

- InChIKey: JCZPOYAMKJFOLA-IMJSIDKUSA-N

- ほほえんだ: O[C@H]1CNC[C@@H]1O

計算された属性

- せいみつぶんしりょう: 103.06300

- どういたいしつりょう: 103.063

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 58.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.5A^2

- 疎水性パラメータ計算基準値(XlogP): -1.7

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.309

- ゆうかいてん: No data available

- ふってん: 232 ºC

- フラッシュポイント: 144 ºC

- 屈折率: 1.547

- PSA: 52.49000

- LogP: -1.35980

- じょうきあつ: 0.0±1.0 mmHg at 25°C

(3S,4S)-Pyrrolidine-3,4-diol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H302 (100%) H315 (100%) H319 (100%)

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature

(3S,4S)-Pyrrolidine-3,4-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-96037-5.0g |

(3S,4S)-pyrrolidine-3,4-diol |

90481-32-6 | 95.0% | 5.0g |

$359.0 | 2025-02-21 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | XD02503-10g |

(3s,4s)-pyrrolidine-3,4-diol |

90481-32-6 | 95% | 10g |

$970 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S89880-1g |

(3S,4S)-Pyrrolidine-3,4-diol |

90481-32-6 | 1g |

¥1486.0 | 2021-09-07 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S89880-5g |

(3S,4S)-Pyrrolidine-3,4-diol |

90481-32-6 | 5g |

¥5376.0 | 2021-09-07 | ||

| Enamine | EN300-96037-500mg |

(3S,4S)-pyrrolidine-3,4-diol |

90481-32-6 | 500mg |

$91.0 | 2022-02-28 | ||

| Advanced ChemBlocks | I-9326-1G |

(3S,4S)-Pyrrolidine-3,4-diol |

90481-32-6 | 97% | 1G |

$300 | 2023-09-15 | |

| Enamine | EN300-96037-1000mg |

(3S,4S)-pyrrolidine-3,4-diol |

90481-32-6 | 1g |

$102.0 | 2022-02-28 | ||

| Chemenu | CM108999-10g |

(3S,4S)-pyrrolidine-3,4-diol |

90481-32-6 | 97% | 10g |

$*** | 2023-05-29 | |

| eNovation Chemicals LLC | Y1194922-1g |

(3S,4S)-3,4-Pyrrolidinediol |

90481-32-6 | 95% | 1g |

$295 | 2023-05-12 | |

| eNovation Chemicals LLC | D499423-25G |

(3S,4S)-pyrrolidine-3,4-diol |

90481-32-6 | 97% | 25g |

$1695 | 2024-07-21 |

(3S,4S)-Pyrrolidine-3,4-diol 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 2 d, 1 atm, rt

リファレンス

- Fmoc-protected iminosugar modified asparagine derivatives as building blocks for glycomimetics-containing peptides, Bioorganic & Medicinal Chemistry, 2007, 15(12), 3965-3973

合成方法 3

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol

リファレンス

- Asymmetric Addition of Diethylzinc to Ketones promoted by Tartaric Acid Derivatives, Synthetic Communications, 2008, 38(14), 2374-2384

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 50 °C

リファレンス

- Synthesis of three-dimensional (di)azatricyclododecene scaffold and its application to peptidomimetics, Chemistry - A European Journal, 2021, 27(46), 11888-11894

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Water ; 2 d, rt

リファレンス

- Synthesis of diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobases, Tetrahedron, 2007, 63(5), 1243-1253

合成方法 6

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, 100 psi, rt

リファレンス

- Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidines, Bioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2818-2823

(3S,4S)-Pyrrolidine-3,4-diol Raw materials

(3S,4S)-Pyrrolidine-3,4-diol Preparation Products

(3S,4S)-Pyrrolidine-3,4-diol 関連文献

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

90481-32-6 ((3S,4S)-Pyrrolidine-3,4-diol) 関連製品

- 100243-39-8((S)-3-Hydroxypyrrolidine)

- 83220-72-8(3-Pyrrolidinol)

- 40499-83-0(Pyrrolidin-3-ol)

- 2799-21-5((3R)-pyrrolidin-3-ol)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:90481-32-6)(3S,4S)-Pyrrolidine-3,4-diol

清らかである:99%/99%

はかる:1g/5g

価格 ($):165.0/628.0